REACTION_SMILES
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[C:42](=[O:43])([O-:44])[O-:45].[CH2:2]1[CH2:3][CH2:4][N+:5]12[CH2:6][CH2:7][CH2:8][CH2:9]2.[CH3:35][N:36]1[CH2:37][CH2:38][CH2:39][C:40]1=[O:41].[CH3:49][O:50][C:51]([CH3:52])([CH3:53])[CH3:54].[Cl-:1].[F:10][c:11]1[c:12]2[cH:13][c:14]([CH3:34])[nH:15][c:16]2[cH:17][cH:18][c:19]1[O:20][c:21]1[n:22][cH:23][n:24][c:25]2[cH:26][c:27]([OH:33])[c:28]([O:31][CH3:32])[cH:29][c:30]12.[K+:46].[K+:47].[OH2:48]>>[CH2:2]([CH2:3][CH2:4][O:33][c:27]1[cH:26][c:25]2[n:24][cH:23][n:22][c:21]([O:20][c:19]3[c:11]([F:10])[c:12]4[cH:13][c:14]([CH3:34])[nH:15][c:16]4[cH:17][cH:18]3)[c:30]2[cH:29][c:28]1[O:31][CH3:32])[N:5]1[CH2:6][CH2:7][CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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C1CC[N+]2(C1)CCC2
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CC[N+]2(C1)CCC2
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CN1CCCC1=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
COc1cc2c(Oc3ccc4[nH]c(C)cc4c3F)ncnc2cc1O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2c(Oc3ccc4[nH]c(C)cc4c3F)ncnc2cc1OCCCN1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |